Rac-Desfluoro-citalopram Hydrobromure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

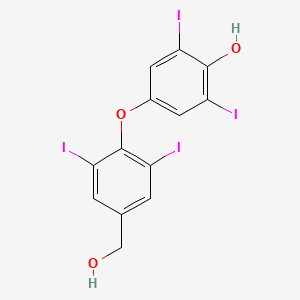

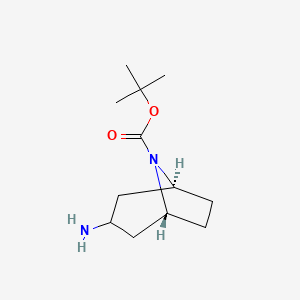

rac Desfluoro Citalopram Hydrobromide: is a chemical compound with the molecular formula C20H22N2O . HBr and a molecular weight of 387.32 g/mol . It is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The compound is characterized by the absence of a fluorine atom, which differentiates it from its parent compound, citalopram .

Applications De Recherche Scientifique

rac Desfluoro Citalopram Hydrobromide has several scientific research applications, including:

Safety and Hazards

Mécanisme D'action

Target of Action

Rac Desfluoro Citalopram Hydrobromide is a derivative of Citalopram, a selective serotonin reuptake inhibitor (SSRI). The primary target of this compound is the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons, thereby terminating the action of serotonin .

Mode of Action

Rac Desfluoro Citalopram Hydrobromide, like Citalopram, is believed to enhance serotonergic transmission in the central nervous system (CNS) by inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and exert its effects .

Biochemical Pathways

The enhanced serotonergic transmission resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it has been suggested that Citalopram can block U46619-induced Rap1 activation in platelets, which may be one of the mechanisms contributing to its antiplatelet effects . .

Pharmacokinetics

It’s known that the compound is hygroscopic and should be stored in a freezer under an inert atmosphere . Its melting point is between 82 - 84°C . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of serotonin reuptake by Rac Desfluoro Citalopram Hydrobromide can lead to an increase in serotonergic transmission in the CNS. This can result in various molecular and cellular effects, potentially contributing to its antidepressant effects . .

Action Environment

The action, efficacy, and stability of Rac Desfluoro Citalopram Hydrobromide can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its stability . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence its action and efficacy.

Méthodes De Préparation

The synthesis of rac Desfluoro Citalopram Hydrobromide involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 1-(3-dimethylaminopropyl)-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile with hydrobromic acid to form the hydrobromide salt.

Purification: The intermediate is then purified through recrystallization or other purification techniques to obtain the final product.

Industrial production methods for rac Desfluoro Citalopram Hydrobromide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

rac Desfluoro Citalopram Hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), as well as catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

rac Desfluoro Citalopram Hydrobromide can be compared with other SSRIs, such as:

Citalopram: The parent compound, which contains a fluorine atom, making it more potent in inhibiting serotonin reuptake.

Escitalopram: The S-enantiomer of citalopram, known for its higher selectivity and potency compared to racemic citalopram.

Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

The uniqueness of rac Desfluoro Citalopram Hydrobromide lies in its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Desfluoro Citalopram Hydrobromide involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-1-(3,4-dihydroxyphenyl)ethanone", "N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine", "Sodium hydride", "Hydrobromic acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone by reacting 3,4-dihydroxybenzaldehyde with 2-chloroacetyl chloride in the presence of sodium hydroxide and methanol.", "Step 2: Preparation of N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine by reacting 1-naphthol with N,N-dimethylpropan-1-amine in the presence of sodium hydride and ethanol.", "Step 3: Preparation of rac Desfluoro Citalopram by reacting 2-chloro-1-(3,4-dihydroxyphenyl)ethanone with N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine in the presence of acetone and sodium hydroxide.", "Step 4: Preparation of rac Desfluoro Citalopram Hydrobromide by reacting rac Desfluoro Citalopram with hydrobromic acid in the presence of diethyl ether and water." ] } | |

Numéro CAS |

1332724-04-5 |

Formule moléculaire |

C₂₀H₂₃BrN₂O |

Poids moléculaire |

387.31 |

Synonymes |

1-[3-(Dimethylamino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Hydrobromide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)